

Technical Profile: Methyl 2-Bromo-4-Hydroxybenzoate

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Compound of Interest

Compound Name:	Methyl 2-bromo-4-hydroxybenzoate
CAS No.:	101085-03-4
Cat. No.:	B3030892

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Executive Summary & Chemical Identity[1]

Methyl 2-bromo-4-hydroxybenzoate is a specialized halogenated aromatic ester used primarily as a regioselective scaffold in the synthesis of biaryl ethers, biphenyls, and complex heterocyclic pharmaceutical intermediates. Unlike its more common isomer (methyl 3-bromo-4-hydroxybenzoate), the placement of the bromine atom at the ortho position relative to the ester moiety (C2) rather than the hydroxyl group (C3) imparts unique steric and electronic properties, making it a critical building block for "ortho-effect" directed catalysis.

Chemical Identifiers

Property	Detail
Chemical Name	Methyl 2-bromo-4-hydroxybenzoate
CAS Number	101085-03-4
Molecular Formula	C ₈ H ₇ BrO ₃
Molecular Weight	231.04 g/mol
SMILES	<chem>COC(=O)C1=C(C=C(C=C1)O)Br</chem>
Appearance	White to off-white crystalline solid
Melting Point	108–112 °C (Typical)

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CRITICAL DISTINCTION: Do not confuse with Methyl 4-bromo-2-hydroxybenzoate (CAS 22717-56-2) or Methyl 3-bromo-4-hydroxybenzoate (CAS 29415-97-2). The position of the bromine atom significantly alters reactivity profiles in cross-coupling reactions.

Structural Analysis & Electronic Properties

The molecule features a trisubstituted benzene ring with three distinct functional handles:

- Methyl Ester (C1): Electron-withdrawing group (EWG), activating the ring for nucleophilic aromatic substitution (S_NAr) at the ortho or para positions, though the electron-rich hydroxyl group counteracts this.
- Bromine (C2): Located ortho to the ester. This position creates steric strain that twists the ester group slightly out of planarity, potentially influencing the rate of hydrolysis and the selectivity of metal-catalyzed couplings.
- Hydroxyl (C4): Strong electron-donating group (EDG). Its position para to the bromine and meta to the ester creates a "push-pull" electronic system.

Reactivity Hotspots

- **C2-Br Bond:** Prime site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The ortho-ester group can act as a directing group in certain C-H activation protocols.
- **C4-OH Group:** Highly nucleophilic; readily undergoes O-alkylation (Williamson ether synthesis) or acylation.
- **Ester Moiety:** Susceptible to hydrolysis (to the acid) or reduction (to the benzyl alcohol).

Synthesis & Production Protocols

Direct bromination of methyl 4-hydroxybenzoate typically yields the 3-bromo isomer due to the strong ortho-directing effect of the hydroxyl group. Therefore, the synthesis of the 2-bromo isomer requires an indirect route, often starting from 2-bromo-4-methoxybenzoic acid or via specific functional group interconversions.

Primary Synthetic Route: Demethylation-Esterification Sequence

This route ensures high regiochemical purity by establishing the bromine position on a protected scaffold before exposing the phenol.

Step 1: Demethylation of 2-Bromo-4-methoxybenzoic acid

- **Reagents:** Boron tribromide (BBr_3) or Pyridine hydrochloride.
- **Conditions:** Anhydrous CH_2Cl_2 , $-78\text{ }^\circ\text{C}$ to RT.
- **Mechanism:** Lewis acid-mediated cleavage of the methyl ether.

Step 2: Fisher Esterification

- **Reagents:** Methanol (MeOH), Sulfuric Acid (H_2SO_4) (catalytic).
- **Conditions:** Reflux, 12-24 hours.
- **Protocol:**

- Dissolve 2-bromo-4-hydroxybenzoic acid (CAS 28547-28-6) in anhydrous MeOH (10 vol).
- Add conc. H₂SO₄ (0.1 eq) dropwise.
- Reflux until TLC indicates consumption of the acid.
- Concentrate MeOH, dilute with EtOAc, wash with NaHCO₃ (sat) to remove unreacted acid.
- Crystallize from Hexanes/EtOAc.

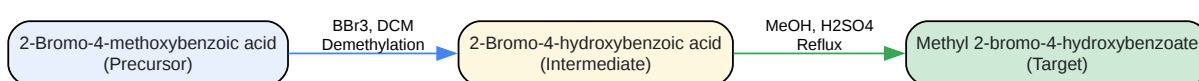


Fig 1. Regioselective Synthesis Pathway

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Analytical Characterization

Validating the structure requires distinguishing it from its isomers. The ¹H NMR coupling constants are diagnostic.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Proton	Shift (ppm)	Multiplicity	Coupling (Hz)	Assignment
OH	10.5 - 10.8	Broad Singlet	-	C4-OH (Phenolic)
H6	7.75	Doublet (d)	J = 8.6	Ortho to Ester (Deshielded)
H3	7.10	Doublet (d)	J = 2.4	Ortho to Br, Ortho to OH
H5	6.85	dd	J = 8.6, 2.4	Ortho to OH, Meta to Ester
OCH ₃	3.80	Singlet (s)	-	Methyl Ester

Interpretation:

- H6 is the most downfield aromatic signal due to the anisotropic effect of the carbonyl group.
- H3 appears as a sharp doublet with a small coupling constant (meta coupling to H5 is possible but small; ortho coupling to H5 is blocked by Br). Correction: H3 is meta to H5? No, H3 is C3. H5 is C5. They are meta. H3 is ortho to Br (C2) and OH (C4). H5 is ortho to OH (C4) and H6 (C6).
 - Correction on Coupling:
 - H6 (C6) couples ortho with H5 (C5). $J \approx 8-9$ Hz.
 - H5 (C5) couples ortho with H6 and meta with H3.
 - H3 (C3) couples meta with H5. $J \approx 2-3$ Hz.
 - Differentiation: In the 3-bromo isomer, the proton at C2 (ortho to ester) would be a doublet with meta coupling only (~ 2 Hz), whereas in the 2-bromo isomer, the proton at C6 (ortho to ester) has a strong ortho coupling (~ 8.6 Hz). This is the key differentiator.

Applications in Drug Discovery[2]

Methyl 2-bromo-4-hydroxybenzoate serves as a versatile "linchpin" scaffold.

Suzuki-Miyaura Cross-Coupling

The C2-bromide is sterically congested but highly active with modern phosphine ligands (e.g., SPhos, XPhos). This allows for the installation of biaryl systems adjacent to the ester.

- Application: Synthesis of biphenyl-4-carboxylates, common pharmacophores in NSAIDs and kinase inhibitors.
- Protocol Insight: Use weak bases (K_3PO_4) to avoid hydrolysis of the ester during coupling.

Etherification (O-Alkylation)

The C4-hydroxyl is acidic ($pK_a \sim 8$) and can be selectively alkylated without affecting the bromide or ester.

- Reagents: Alkyl halides, K_2CO_3 , DMF/Acetone.
- Use Case: Introduction of solubilizing chains or specific receptor-binding motifs (e.g., benzyl ethers).

Divergent Synthesis Workflow

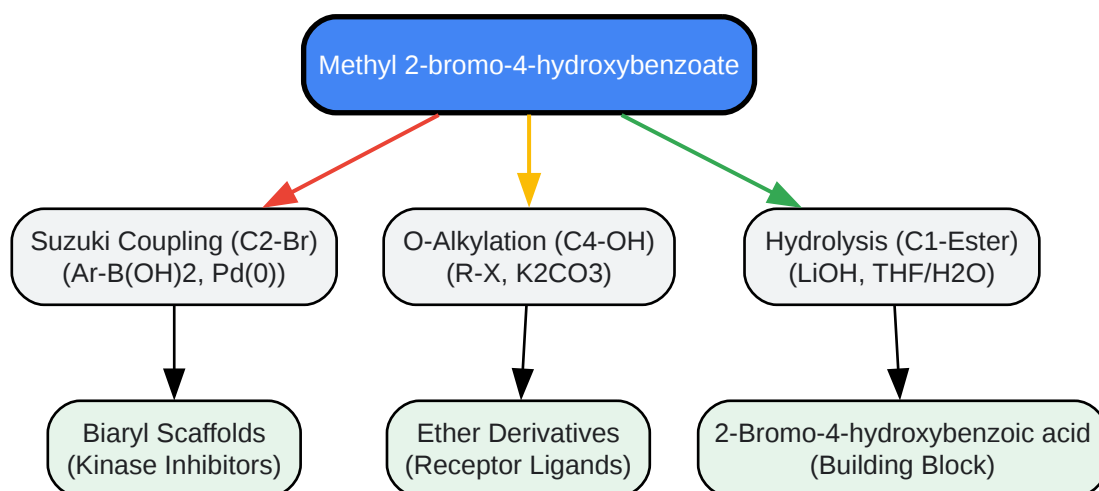


Fig 2. Divergent Reactivity Profile

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Safety & Handling (MSDS Highlights)

- GHS Classification: Warning.[1]
- Hazard Statements:
 - H315: Causes skin irritation.[1]
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.[1]
- Handling: Handle under inert atmosphere (Nitrogen/Argon) if storing for long periods to prevent hydrolysis or oxidative discoloration.
- Storage: Cool, dry place (2-8°C recommended for long-term stability).

References

- National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 69974803, **Methyl 2-bromo-4-hydroxybenzoate**. Retrieved January 30, 2026 from [\[Link\]](#)

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